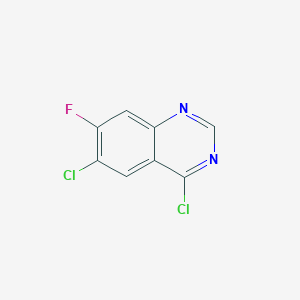

4,6-Dichloro-7-fluoroquinazoline

Description

Significance of Quinazoline (B50416) Scaffolds in Modern Chemical Sciences

The quinazoline core, a bicyclic system composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a privileged scaffold in medicinal chemistry. nih.govmdpi.comnih.govnih.gov Its derivatives exhibit a broad spectrum of biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govmdpi.comijmpr.innih.gov The structural versatility of the quinazoline ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. ijmpr.innih.gov This adaptability has led to the development of several clinically approved drugs for treating a range of diseases, underscoring the therapeutic potential of this heterocyclic system. nih.govresearchgate.netresearchgate.net The ongoing exploration of quinazoline-based compounds continues to yield novel molecules with significant potential in drug discovery. nih.govnih.govnih.gov

Overview of Dihalogenated Fluoroquinazoline Derivatives in Academic Inquiry

Within the vast family of quinazoline derivatives, dihalogenated fluoroquinazolines have garnered considerable attention in academic and industrial research. The presence of halogen atoms, particularly fluorine, can significantly modulate the physicochemical and biological properties of the molecule. Fluorine's high electronegativity and small size can influence factors such as metabolic stability, binding affinity, and membrane permeability. The strategic placement of two halogen atoms on the quinazoline framework provides researchers with valuable tools for structure-activity relationship (SAR) studies. These derivatives serve as key intermediates in the synthesis of more complex molecules, including potent enzyme inhibitors. acs.orgnih.gov For instance, the dichloro-fluoro substitution pattern is a feature in the design of kinase inhibitors, a critical class of anticancer agents. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C8H3Cl2FN2 |

|---|---|

Molecular Weight |

217.02 g/mol |

IUPAC Name |

4,6-dichloro-7-fluoroquinazoline |

InChI |

InChI=1S/C8H3Cl2FN2/c9-5-1-4-7(2-6(5)11)12-3-13-8(4)10/h1-3H |

InChI Key |

CABBTLAYNAFWRT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)F)N=CN=C2Cl |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization of 4,6 Dichloro 7 Fluoroquinazoline

X-ray Crystallography for Molecular and Crystal Structure Determination of Halogenated Quinazolines

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional structure of molecules in the solid state. For halogenated quinazolines, it provides precise information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

The molecular structure of 2,4-dichloro-7-fluoroquinazoline (B1321832), a closely related isomer, has been elucidated using single-crystal X-ray diffraction. nih.gov The analysis reveals that the molecule is nearly planar, with only a minor deviation of 0.018(2) Å from the mean plane. nih.gov This planarity is a key feature of the quinazoline (B50416) ring system. In the crystal lattice, molecules are organized through π–π stacking interactions between the parallel quinazoline rings of adjacent molecules, with a measured centroid-to-centroid distance of 3.8476(14) Å. nih.gov These interactions are significant in stabilizing the crystal structure. researchgate.net

The crystallographic data for 2,4-dichloro-7-fluoroquinazoline was obtained from single crystals recrystallized from acetone. nih.gov The structure was solved using direct methods and refined by full-matrix least-squares on F². jst.go.jp

Table 1: Crystal Data and Structure Refinement for 2,4-Dichloro-7-fluoroquinazoline

| Parameter | Value |

| Empirical Formula | C₈H₃Cl₂FN₂ |

| Formula Weight | 217.02 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.8257 (3) |

| b (Å) | 15.0664 (9) |

| c (Å) | 14.3453 (6) |

| β (°) | 95.102 (5) |

| Volume (ų) | 823.59 (9) |

| Z | 4 |

| Density (calculated) (Mg m⁻³) | 1.750 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 293 |

| Data sourced from Acta Crystallographica Section E. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: The ¹H NMR spectrum of 2,4-dichloro-7-fluoroquinazoline, recorded in DMSO-d₆, shows distinct signals corresponding to the aromatic protons. jst.go.jp The spectrum displays a multiplet at 8.42 ppm, a doublet at 7.95 ppm with a coupling constant (J) of 3.2 Hz, and another multiplet at 7.92 ppm. jst.go.jp These chemical shifts and coupling patterns are characteristic of the protons on the substituted benzene (B151609) ring portion of the quinazoline core.

Table 2: ¹H NMR Data for 2,4-Dichloro-7-fluoroquinazoline

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.42 | m | - | Aromatic H |

| 7.95 | d | 3.2 | Aromatic H |

| 7.92 | m | - | Aromatic H |

| Solvent: DMSO-d₆. Data sourced from J-Stage. jst.go.jp |

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts are influenced by factors such as hybridization and the electronegativity of adjacent atoms. libretexts.org For 4,6-dichloro-7-fluoroquinazoline, the carbon atoms of the aromatic system would appear in the typical downfield region for sp² hybridized carbons (approx. 110-160 ppm). oregonstate.edu Carbons directly bonded to electronegative chlorine and fluorine atoms would experience a downfield shift. libretexts.org Furthermore, the fluorine atom would cause splitting of the signals for nearby carbons (C-F coupling), which is a valuable tool for structural assignment. researchgate.net The carbons of the pyrimidine (B1678525) ring are generally found at lower field compared to those in the benzene ring due to the presence of the two nitrogen atoms. thieme-connect.de

Mass Spectrometry (MS) for Compound Identification and Elucidation (LC/MS, HRMS)

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Liquid Chromatography/Mass Spectrometry (LC/MS): LC/MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. qub.ac.uk This technique is routinely used to confirm the identity and purity of synthesized compounds like halogenated quinazolines. jst.go.jpnih.gov In a typical analysis, the compound is first separated from any impurities on an HPLC column before being introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization method for this class of compounds, which would generate a protonated molecular ion [M+H]⁺. nih.gov For this compound (C₈H₃Cl₂FN₂), the mass spectrum would be expected to show a characteristic isotopic pattern for a molecule containing two chlorine atoms.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. ub.edu This precision allows for the determination of the exact elemental formula of a compound, distinguishing it from other compounds with the same nominal mass. For this compound, an HRMS analysis would confirm the molecular formula C₈H₃Cl₂FN₂ by matching the experimentally measured exact mass with the theoretically calculated mass.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Photophysical Characterization

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is used to identify the presence of specific functional groups. The IR spectrum of this compound would exhibit characteristic absorption bands for the quinazoline core and its substituents. Key expected vibrations include C=N and C=C stretching from the heterocyclic and aromatic rings, C-H stretching and bending, and the characteristic stretching vibrations for the carbon-halogen bonds (C-Cl and C-F).

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic and heterocyclic compounds like quinazolines, absorption bands in the UV region are typically due to π → π* transitions. Studies on related quinazoline derivatives show strong absorption bands in the near-UV region, which are attributed to intra-ligand transitions of the C=N and C=C bonds. rsc.org The specific positions and intensities of these absorption maxima are influenced by the substitution pattern on the quinazoline ring.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to evaluate the thermal stability and decomposition profile of a compound.

A TGA experiment on this compound would involve heating a small sample at a constant rate and monitoring its mass loss. The resulting TGA curve would show the temperature at which the compound begins to decompose and the temperature ranges of subsequent decomposition steps. This provides crucial information about the compound's stability at elevated temperatures. The thermal stability of halogenated compounds can be influenced by the type and position of the halogen atoms. researchgate.net For instance, the strength of the carbon-halogen bond (C-F > C-Cl) can affect the decomposition temperature. The TGA results are valuable for determining the processing and storage temperature limits for the material.

Computational and Theoretical Chemistry Investigations of 4,6 Dichloro 7 Fluoroquinazoline Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For derivatives of 4,6-dichloro-7-fluoroquinazoline, DFT calculations offer a deep understanding of their structure and chemical behavior.

Molecular Geometry Optimization and Stability Analysis

The initial step in computational analysis involves optimizing the molecular geometry to find the most stable conformation of the molecule. For this compound, the molecule is essentially planar, with only slight deviations of its atoms from the mean plane. nih.gov X-ray crystallography studies have confirmed this planarity, showing a maximum deviation of 0.018 (2) Å. nih.govnih.gov In the crystalline state, π–π stacking interactions are observed between the parallel quinazoline (B50416) rings of adjacent molecules, with a centroid-centroid distance of 3.8476 (14) Å. nih.gov

Computational geometry optimization using DFT provides theoretical bond lengths and angles that are in close agreement with experimental data. This process is crucial for ensuring that subsequent electronic property calculations are based on a realistic and low-energy structure. The stability of the optimized geometry is confirmed by frequency calculations, where the absence of imaginary frequencies indicates a true energy minimum.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com

The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net For quinazoline derivatives, the distribution and energies of these frontier orbitals can predict which sites on the molecule are most susceptible to nucleophilic or electrophilic attack. For instance, in halogenated heterocyclic compounds, the location of the LUMO lobe on a carbon-halogen bond can indicate its susceptibility to nucleophilic substitution. wuxibiology.com

Table 1: Frontier Molecular Orbital Energies

| Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | -7.2 | Electron-donating ability |

| LUMO | -1.5 | Electron-accepting ability |

| Energy Gap | 5.7 | Chemical reactivity and stability |

Note: The values presented in the table are representative and can vary based on the specific derivative and the level of theory used in the calculation.

Electrostatic Potential Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites. youtube.com The MEP illustrates the electrostatic potential on the surface of a molecule, with different colors representing regions of varying potential. Red areas indicate regions of negative potential, which are rich in electrons and susceptible to electrophilic attack, while blue areas represent regions of positive potential, which are electron-poor and prone to nucleophilic attack. youtube.com

For this compound derivatives, MEP maps can identify the most likely sites for intermolecular interactions, such as hydrogen bonding or reactions with other molecules. The nitrogen atoms in the quinazoline ring are typically regions of negative potential, making them potential sites for protonation or coordination to metal ions. Conversely, the areas around the hydrogen atoms and electron-withdrawing chloro and fluoro groups can exhibit positive potential. It is important to consider that substituent effects on the MEP are not solely due to changes in the aryl π-system but can be significantly influenced by through-space effects. acs.org

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the interactions between a ligand and its biological target over time. nih.gov These simulations are instrumental in drug discovery for understanding how a molecule like a this compound derivative might bind to a protein and exert a biological effect. nih.govmdpi.com

By simulating the movement of every atom in the system, MD can reveal the flexibility of the ligand and the receptor, providing insights into the binding process that are not available from static models. nih.gov This includes identifying stable binding poses, calculating binding free energies, and understanding the role of water molecules in the binding site. nih.gov The information gained from MD simulations can guide the optimization of lead compounds to improve their binding affinity and selectivity. nih.gov

Quantum Chemical Descriptors in Structure-Property Correlations

Quantum chemical descriptors are numerical values derived from the quantum mechanical properties of a molecule that can be used to develop quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. mdpi.com These models establish a mathematical relationship between the chemical structure and a specific property, such as biological activity or toxicity. mdpi.com

For this compound derivatives, a wide range of descriptors can be calculated, including:

Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, dipole moment, and partial atomic charges. researchgate.net

Topological Descriptors: Molecular connectivity indices and shape indices.

Geometrical Descriptors: Molecular surface area and volume. researchgate.net

These descriptors can be correlated with experimental data to predict the properties of new, unsynthesized derivatives, thereby accelerating the drug discovery process. mdpi.com

Table 2: Key Quantum Chemical Descriptors

| Descriptor | Definition | Relevance |

|---|---|---|

| Ionization Potential | Energy required to remove an electron (related to HOMO energy) | Predicts electron-donating ability |

| Electron Affinity | Energy released when an electron is added (related to LUMO energy) | Predicts electron-accepting ability |

| Electronegativity | The power of an atom to attract electrons | Influences bond polarity and reactivity |

| Chemical Hardness | Resistance to change in electron distribution (related to HOMO-LUMO gap) | Indicates molecular stability |

| Dipole Moment | Measure of the net molecular polarity | Affects solubility and intermolecular interactions |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry can be used to explore the potential reaction pathways for the synthesis and metabolism of this compound derivatives. By calculating the energies of reactants, transition states, and products, it is possible to determine the most likely mechanism for a given reaction.

For example, DFT calculations can be used to model the nucleophilic substitution reactions that are common for haloquinazolines. thieme-connect.de These calculations can help to explain the observed regioselectivity of these reactions, such as why a particular halogen is more readily displaced than another. By understanding the reaction mechanism at a molecular level, it is possible to optimize reaction conditions to improve yields and selectivity. For instance, computational studies have been used to understand the site-selectivity in Suzuki-Miyaura coupling reactions of heteroaryl halides. rsc.org

Design Principles for Halogenated Quinazoline Derivatives

The design of halogenated quinazoline derivatives is a nuanced process, leveraging the distinct properties of different halogens and their precise placement on the heterocyclic core to achieve desired biological outcomes.

Halogen atoms are frequently incorporated into drug candidates to modulate their biological activity. rsc.org Their introduction can enhance lipophilicity, which may improve membrane permeability and binding to hydrophobic pockets within target proteins. mdpi.combohrium.com The substitution of hydrogen with a halogen atom can also block metabolic pathways, increasing the compound's half-life. Furthermore, halogens can form halogen bonds, a type of noncovalent interaction with biological macromolecules that can contribute to binding affinity and specificity. rsc.org

In the context of the quinazoline scaffold, halogen substituents have proven to be critical for a range of bioactivities. For instance, the presence of halogens or other electron-rich groups at the 6-position of the quinazoline ring has been shown to promote both anti-cancer and anti-microbial activities. nih.govnih.gov Studies on 2,4,6-trisubstituted quinazolines have indicated that while a decylamine (B41302) group at C-4 is beneficial for antimicrobial activity, an iodo-group at C-6 can be detrimental, highlighting the specificity of halogen effects. nih.gov The introduction of halogens can also significantly increase the binding interactions between quinazoline derivatives and proteins like human serum albumin (HSA), with binding affinity increasing with the atomic number of the halogen. mdpi.com This enhanced binding is primarily driven by hydrophobic forces and indicates that halogenation can play a key role in the pharmacokinetic profile of these compounds. mdpi.com

The specific position of halogen atoms on the quinazoline ring dramatically influences the molecule's reactivity and biological function. The C-2, C-4, and C-6 positions are common sites for substitution. nih.gov

C-4 Position : The chlorine atom at the C-4 position of this compound is particularly reactive towards nucleophilic substitution. thieme-connect.de This high reactivity, which is significantly greater than that of a chlorine at the C-2 position, is attributed to the electron-withdrawing effect of the adjacent nitrogen atom (α-nitrogen effect) and allows for regioselective synthesis. thieme-connect.demdpi.com This makes 4-chloroquinazolines key intermediates for creating diverse libraries of 4-substituted derivatives, such as the 4-anilinoquinazolines that are potent enzyme inhibitors. nih.govresearchgate.net

C-6 Position : The C-6 position is a critical site for modulation of bioactivity. The presence of a halogen at this position is a recurring theme in potent kinase inhibitors. nih.govnih.gov For example, 6-substituted-4-anilino quinazolines have been developed as irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.gov Theoretical studies have also suggested that modifications at the C-6 position with electronegative substituents can foster optimal polar interactions and hydrophobic contacts within the ATP-binding site of EGFR, thereby enhancing inhibitory activity. researchgate.net

C-7 Position : The introduction of a fluorine atom at the C-7 position, as seen in this compound, is a strategic design choice. Fluorine substitution can enhance metabolic stability and improve pharmacokinetic properties. mdpi.com It can also serve to probe binding interactions within the active site of a target enzyme without introducing significant steric bulk. researchgate.netresearchgate.net For example, 7-fluoroquinazoline (B90720) derivatives have been synthesized to explore binding to key amino acid residues in the active site of Aurora A kinase and as precursors for potential SARS-CoV-2 polymerase inhibitors. researchgate.netmdpi.com The crystal structure of 2,4-dichloro-7-fluoroquinazoline (B1321832) reveals an essentially planar molecule, a feature that can facilitate π–π stacking interactions with biological targets. nih.gov

Mechanistic Probes and Target Identification for Quinazoline Scaffolds

Halogenated quinazolines have been instrumental as molecular probes to investigate various biological pathways and identify novel drug targets, primarily through enzyme and efflux pump inhibition.

Tyrosine Kinases Tyrosine kinases are a large family of enzymes that play a crucial role in cellular signal transduction pathways regulating growth, differentiation, and apoptosis. wikipedia.orgnih.govclevelandclinic.org Their dysregulation is a hallmark of many cancers, making them a major target for drug development. nih.govwjgnet.com Quinazoline derivatives are a prominent class of tyrosine kinase inhibitors (TKIs), often functioning as ATP-competitive inhibitors by targeting the ATP-binding site of the enzyme. wikipedia.orgacs.org

The 4-anilinoquinazoline (B1210976) scaffold is a classic pharmacophore for EGFR inhibition. nih.govresearchgate.net Structure-activity relationship studies have shown that halogen substitution is critical for high potency. For instance, in a series of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline analogues, extremely potent inhibition of EGFR was observed, with some derivatives showing IC₅₀ values in the picomolar range. acs.org The presence of small, non-polar meta substituents on the 4-anilino ring was found to be optimal for potency. researchgate.net Specifically, meta-chlorine and para-fluorine substituents on the aniline (B41778) ring can increase affinity through hydrophobic interactions. nih.gov The substitution pattern on the quinazoline ring itself is also vital; for example, replacing the 6,7-dimethoxy groups with a 7-fluoro group has been explored in the design of EGFR inhibitors. acs.org

Table 1: Research Findings on Halogenated Quinazolines as Tyrosine Kinase Inhibitors

| Compound Type | Target | Key Findings | Citations |

|---|---|---|---|

| 4-Anilinoquinazolines | EGFR | Halogen substituents on the 7-anilino moiety are desirable for high potency. | nih.gov |

| 4-(3-Bromoanilino)-6,7-diethoxyquinazoline | EGFR | The most potent EGFR TKI reported in the study, with an IC₅₀ of 0.006 nM. | acs.org |

| 6-Fluoro-2-(4-fluorophenyl)-3-phenylquinazolin-4(3H)-one | EGFR & Tubulin | Showed broad-spectrum anticancer activity, better than the reference drug gefitinib (B1684475) against the MCF-7 cell line. | mdpi.com |

Histone Methyltransferases Histone methyltransferases (HMTs) are epigenetic enzymes that catalyze the methylation of histone proteins, thereby regulating chromatin structure and gene expression. reactionbiology.com Their aberrant activity is linked to various diseases, including cancer, making them attractive therapeutic targets. reactionbiology.commdpi.com While the field of HMT inhibitors is still evolving, some quinazoline-based compounds have been identified. For example, BIX-01294, a quinazoline derivative, is a known inhibitor of the HMT G9a. reactionbiology.com Studies have shown that other compounds, such as hydralazine, can inhibit G9a activity in cancer cells. frontiersin.org The development of potent and selective HMT inhibitors often involves screening compound libraries and performing detailed kinetic analysis. reactionbiology.com The strategic use of halogenation on the quinazoline scaffold could be a viable approach to develop novel HMT inhibitors, although specific studies on this compound in this context are not widely reported.

Bacterial efflux pumps are membrane proteins that actively expel antibiotics from the cell, contributing significantly to antimicrobial resistance (AMR). nih.govmdpi.com Inhibiting these pumps is a promising strategy to restore the efficacy of existing antibiotics. researchgate.net The quinazoline scaffold has emerged as a promising core for the development of efflux pump inhibitors (EPIs). nih.govunina.it

Studies have identified 2-arylquinazoline derivatives as potent inhibitors of the NorA efflux pump in resistant Staphylococcus aureus strains. nih.govnih.gov These compounds act synergistically with antibiotics like ciprofloxacin, reducing the minimum inhibitory concentration required to kill the bacteria. mdpi.comnih.gov The mechanism of action involves the direct inhibition of the NorA pump, without compromising bacterial membrane permeability or cellular ATP levels. mdpi.com This targeted action, coupled with low cytotoxicity against human cell lines, highlights the therapeutic potential of quinazoline-based EPIs. nih.gov While specific SAR data on the effect of the 4,6-dichloro-7-fluoro substitution pattern on efflux pump inhibition is limited, the established importance of the quinazoline core suggests this is a valuable area for future investigation. nih.govunina.it

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug design to correlate the chemical structure of compounds with their biological activity. nih.gov By building robust statistical models, QSAR can predict the activity of novel molecules, thereby streamlining the drug discovery process and reducing the need for extensive synthesis and screening. nih.govplos.org

For quinazoline derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) have been successfully applied, particularly for designing EGFR inhibitors. nih.govunar.ac.id The process involves several key steps:

A dataset of quinazoline analogues with known inhibitory activities (e.g., IC₅₀ values) is compiled. unar.ac.id

The 3D structures of the molecules are aligned based on a common core, such as the quinazolin-4-one scaffold. unar.ac.id

CoMFA and CoMSIA models calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the aligned molecules. unar.ac.id

Statistical methods are used to build a regression model linking the variations in these fields to the observed biological activities (often expressed as pIC₅₀). researchgate.netnih.gov

The resulting QSAR models are validated internally and externally to ensure their predictive power. researchgate.netnih.gov A key output of these models is a set of 3D contour maps. These maps visually represent regions where specific physicochemical properties are predicted to either increase or decrease biological activity. For example, a contour map might show that an electronegative substituent is favored in one region, while a bulky group is disfavored in another. unar.ac.id Researchers can use these maps to rationally design new derivatives, such as modifying the N-3 and C-6 positions of the quinazoline ring, with a higher probability of being potent inhibitors. researchgate.net This predictive approach has been used to design novel quinazoline compounds with enhanced EGFR inhibitory activity. nih.govunar.ac.id

Ligand-Protein Interaction Analysis through Molecular Docking and Binding Studies

The exploration of how this compound and its related halogenated fluoroquinazoline scaffolds interact with protein targets is fundamental to understanding their biological activity and guiding the development of new therapeutic agents. Molecular docking simulations and binding studies are the primary tools used to elucidate these interactions at an atomic level. These methods predict the binding pose, affinity, and specific molecular interactions between the ligand and the active site of a target protein, providing critical insights into the structure-activity relationship (SAR).

Molecular docking studies have shown that the quinazoline core is a privileged scaffold, frequently binding to the ATP-binding sites of various kinases. nih.gov The specific halogenation pattern of this compound significantly influences its binding characteristics. The planarity of the quinazoline ring system is a key feature, facilitating crucial π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan within the protein's binding pocket. nih.gov Crystal structure analysis of 2,4-dichloro-7-fluoroquinazoline confirms that the molecule is essentially planar and engages in π–π stacking. nih.gov

The fluorine atom at the C-7 position plays a distinct and critical role. Due to its small atomic radius and high electronegativity, fluorine can participate in favorable interactions, such as hydrogen bonds, with residues in the highly important hinge region of kinases, often without causing the steric hindrance that a larger halogen might. nih.gov This ability to form additional binding interactions can significantly enhance both the potency and selectivity of the compound. nih.govresearchgate.net

Detailed computational studies on analogous fluoroquinazoline derivatives have provided specific data on their binding modes and affinities. For instance, molecular docking of fluoroquinazoline derivatives into the active sites of targets like Aurora A kinase and the GABA-A receptor has revealed key binding patterns and calculated free energies of binding, as summarized in the table below.

Table 1: Molecular Docking Data for Representative Fluoroquinazoline Analogues

Explore the table below to see how different fluoroquinazoline analogues interact with their protein targets, including their binding affinities and the key amino acid residues involved in the interaction.

| Compound Analogue | Protein Target | Binding Affinity (ΔG, kcal·mol⁻¹) | Key Interacting Amino Acid Residues |

| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid | Aurora A Kinase | Not specified, but strong binding predicted | Alanine, Valine, Leucine, Glutamine, Tyrosine, Proline nih.gov |

| N-benzyl-6-fluoroquinazoline-4-amine Series | GABA-A Receptor | -55.74 to -69.68 nih.gov | Not specified |

This table is based on data from studies of closely related fluoroquinazoline analogues to illustrate the binding properties of this chemical class.

These studies consistently highlight a range of non-covalent interactions that stabilize the ligand-protein complex. The primary types of interactions observed for halogenated fluoroquinazolines are detailed in the following table.

Table 2: Common Ligand-Protein Interactions for Halogenated Fluoroquinazolines

This table breaks down the typical types of molecular interactions that enable halogenated fluoroquinazolines to bind effectively to their target proteins.

| Interaction Type | Description | Implicated Structural Features |

| Hydrogen Bonds | The nitrogen atoms of the quinazoline ring and the electronegative fluorine atom act as hydrogen bond acceptors, often interacting with backbone amides in the kinase hinge region. nih.govnih.gov | Quinazoline Nitrogens, C7-Fluorine |

| π-π Stacking | The flat, aromatic quinazoline ring system stacks against the aromatic side chains of amino acids such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). nih.govnih.gov | Planar Quinazoline Core |

| Hydrophobic Interactions | The chloro-substituted benzene (B151609) portion of the scaffold interacts with nonpolar amino acid residues like Alanine (Ala), Valine (Val), and Leucine (Leu). nih.govaalto.fi | Dichloro-substituted Benzene Ring |

| Halogen Bonds | The chlorine and fluorine atoms can act as halogen bond donors, interacting with electron-rich atoms (like oxygen or sulfur) on amino acid side chains. nih.govcymitquimica.com | C4-Chlorine, C6-Chlorine, C7-Fluorine |

Conclusion

4,6-Dichloro-7-fluoroquinazoline is a specialized chemical compound with significant utility in the field of medicinal chemistry. Its synthesis, while requiring multiple steps, provides access to a versatile scaffold for the construction of more complex and potentially therapeutic molecules. The distinct reactivity of its chloro substituents allows for controlled and selective modifications, making it an invaluable tool for researchers engaged in the design and discovery of novel bioactive agents. The continued investigation of this and related dihalogenated fluoroquinazolines is likely to fuel further advancements in the development of targeted therapies.

Research Directions and Future Prospects for 4,6 Dichloro 7 Fluoroquinazoline in Chemical Biology

Development of Novel Chemical Probes Based on Dihalogenated Fluoroquinazolines

The structure of 4,6-dichloro-7-fluoroquinazoline is highly conducive to the development of chemical probes. The two chlorine atoms at the 4 and 6 positions are reactive sites suitable for nucleophilic substitution reactions. smolecule.com This reactivity allows for the strategic attachment of various functional moieties, transforming the core quinazoline (B50416) structure into sophisticated tools for chemical biology research.

Chemical probes are essential for studying the function and localization of biological targets. By attaching reporter groups such as fluorophores, biotin (B1667282) tags, or photoaffinity labels to the quinazoline scaffold, researchers can create probes to visualize, isolate, and identify its cellular binding partners. The differential reactivity of the chloro-substituents could potentially allow for sequential and site-specific modifications, further diversifying the types of probes that can be generated. For instance, the 4-chloro position often undergoes selective displacement, which can be exploited to introduce a linker for attaching a reporter group, while the 6-chloro position could be used for tuning the probe's selectivity or physical properties. acs.org

Future research in this area will likely focus on synthesizing a variety of probes based on the this compound core. These probes could be used to:

Identify new biological targets: By using probes with photoaffinity labels, researchers can covalently link the quinazoline molecule to its binding partners in cells, enabling their subsequent isolation and identification.

Validate known targets: Fluorescently labeled probes can be used in cellular imaging studies to confirm the localization of a target protein and to study the compound's engagement with its target in a cellular context.

Elucidate mechanisms of action: Probes can help to understand how quinazoline-based compounds exert their biological effects by tracking their interactions within complex cellular pathways.

The development of such probes from dihalogenated fluoroquinazolines like this compound is a promising avenue for advancing our understanding of the complex biology regulated by the targets of this scaffold.

Exploration of Diverse Biological Targets for Quinazoline Scaffolds

The quinazoline nucleus is a "privileged scaffold" in drug discovery, meaning it can bind to a wide range of biological targets with high affinity. researchgate.netbohrium.com Derivatives of this scaffold have been shown to interact with numerous proteins, making this compound an excellent starting point for developing modulators of various biological pathways. researchgate.netekb.egresearchgate.net

The primary targets for many quinazoline-based compounds are protein kinases, particularly receptor tyrosine kinases (RTKs) involved in cell signaling and proliferation. bohrium.com However, the versatility of the quinazoline scaffold extends far beyond kinases.

Table 1: Diverse Biological Targets of Quinazoline Scaffolds

| Target Class | Specific Examples | Significance | Citations |

| Protein Kinases | EGFR, VEGFR-2, PDGFR-β, FGFR-1, BRAF | Crucial in cancer cell proliferation and angiogenesis. | nih.govnih.gov |

| Enzymes | Purine Nucleoside Phosphorylase (PNPase), PARP-1, Histone Deacetylases (HDACs) | Involved in nucleotide metabolism, DNA repair, and epigenetic regulation. | ekb.egnih.govresearchgate.net |

| G-Protein Coupled Receptors (GPCRs) | Metabotropic glutamate (B1630785) receptor 5 (mGlu₅) | Important in neurotransmission and neurological disorders. | nih.gov |

| Other Proteins | Microtubules | Essential for cell division and structure; a key target in cancer chemotherapy. | nih.gov |

Future research will likely leverage the this compound core to design and synthesize new derivatives aimed at these and other novel targets. The presence of the fluorine atom at the 7-position can enhance binding affinity and improve metabolic stability, while the chlorine atoms at the 4 and 6-positions provide synthetic handles to introduce a wide variety of substituents. researchgate.netnih.gov This allows for systematic exploration of the chemical space around the quinazoline core to optimize potency and selectivity for a given target. The goal is to develop compounds that are not only potent but also highly selective, minimizing off-target effects.

Advances in High-Throughput Synthesis and Screening of Halogenated Quinazoline Libraries

To fully explore the therapeutic potential of the this compound scaffold, it is necessary to synthesize and test a large number of derivatives. Advances in high-throughput synthesis and screening have made this process faster and more efficient than ever before. researchgate.net

Modern synthetic methodologies, such as microwave-assisted organic synthesis (MAOS) and automated nanoscale synthesis, can be applied to halogenated quinazolines to rapidly generate large libraries of compounds. nih.govrug.nlrsc.org For example, the reactive chlorine atoms on this compound can be readily displaced by a wide array of nucleophiles (e.g., anilines, amines, alcohols) in a parallel fashion. nih.gov This allows for the creation of a diverse library where the substituents at the 4- and 6-positions are systematically varied.

The key advantages of these advanced synthetic approaches include:

Speed: Reactions that would take hours or days using traditional methods can often be completed in minutes. nih.gov

Scale: Nanoscale synthesis allows for the creation of large libraries with minimal consumption of reagents and solvents, making the process more sustainable. rsc.org

Automation: Robotic systems can handle the dispensing of reagents and the setup of reactions, increasing reproducibility and freeing up researchers' time. rug.nlrsc.org

Once a library of quinazoline derivatives has been synthesized, it can be subjected to high-throughput screening (HTS) to identify compounds with the desired biological activity. HTS allows for the rapid testing of thousands of compounds against a specific biological target in an automated fashion. This combination of high-throughput synthesis and screening creates a powerful engine for drug discovery, enabling the rapid identification of promising lead compounds from a large and diverse chemical library built upon the this compound scaffold.

Integration of Computational and Experimental Methodologies for Rational Design

The process of drug discovery can be significantly accelerated by integrating computational methods with experimental synthesis and testing. nih.gov This "rational design" approach uses computer models to predict which molecules are most likely to be effective, allowing researchers to focus their synthetic efforts on the most promising candidates.

For a molecule like this compound, the process of rational design would typically begin with a known biological target. If the three-dimensional structure of the target protein is known, molecular docking simulations can be used to predict how different quinazoline derivatives would bind to the active site. mdpi.com These simulations can help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for high-affinity binding. nih.govmdpi.com

The insights gained from these computational studies can then be used to guide the design of a focused library of compounds. For example, if a simulation predicts that a particular type of substituent at the 4-position of the quinazoline ring would form a strong hydrogen bond with the target protein, researchers can prioritize the synthesis of derivatives containing that substituent.

This iterative cycle of computational design, chemical synthesis, and biological testing is a powerful strategy for optimizing lead compounds. It allows researchers to make more informed decisions about which molecules to synthesize, saving time and resources and increasing the probability of success. The well-defined structure and reactive handles of this compound make it an ideal starting point for such integrated design strategies, paving the way for the development of novel and highly effective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4,6-Dichloro-7-fluoroquinazoline, and how can purity be optimized during synthesis?

- Methodological Answer : A typical synthesis involves halogenation and cyclization steps. For example, quinazoline derivatives are often synthesized via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions. To optimize purity, use high-resolution chromatography (e.g., HPLC) and monitor intermediates with NMR spectroscopy. Ensure anhydrous conditions to avoid side reactions from moisture-sensitive intermediates . Post-synthetic purification via recrystallization in aprotic solvents (e.g., DMF) can improve yield and purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : and NMR to confirm fluorine and chlorine positions.

- Mass Spectrometry (HRMS) : For molecular ion validation.

- X-ray Crystallography : To resolve crystal structure and confirm substituent positions (use programs like SHELXL for refinement) .

- IR Spectroscopy : Identify functional groups (e.g., C-F stretches at 1100–1000 cm).

Q. How can researchers assess the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Screen reactivity under Suzuki-Miyaura or Buchwald-Hartwig conditions. Use Pd catalysts (e.g., Pd(PPh)) and vary ligands (e.g., XPhos) to optimize coupling efficiency. Monitor reaction progress via TLC and isolate products using column chromatography. Compare yields under inert (Argon) vs. ambient conditions to assess sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.